1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine
Description
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S2/c1-9-7-10(13)3-4-12(9)20(17,18)14-6-5-11(8-14)19(2,15)16/h3-4,7,11H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXOCWPUYBSRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Substrate : 4-Fluoro-2-methyltoluene (commercially available).
- Reagents : Chlorosulfonic acid (2.5 eq), 0–5°C, 4 h.
- Yield : ~70% (estimated from analogous reactions in Source).
Mechanistic Insight :
Chlorosulfonation occurs preferentially at the para position to the methyl group, yielding the desired sulfonyl chloride. The fluorine atom at the 4-position directs electrophilic substitution via resonance and inductive effects.
N-Sulfonylation of Pyrrolidine
Source provides a high-yield protocol for sulfonamide formation using aqueous potassium carbonate. Applying this to pyrrolidine and 4-fluoro-2-methylbenzenesulfonyl chloride:
Procedure
- Reagents :
- Pyrrolidine (1.2 eq), 4-fluoro-2-methylbenzenesulfonyl chloride (1.0 eq).
- Solvent: Tetrahydrofuran (THF)/H₂O (1:1 v/v).
- Base: 0.59 M K₂CO₃ (1.1 eq).
- Conditions : Room temperature, 6 h.
- Workup : Acidification with 5 M HCl, filtration, recrystallization from ethanol.
- Yield : 89–91% (analogous to Source).
Key Data :
- Reaction Time : Reduced from 16 h (traditional methods) to 6 h via aqueous K₂CO₃.
- Purity : >98% by ¹H NMR (no detectable di-sulfonylated byproducts).
Regioselective C-3 Sulfonylation with Methanesulfonyl Chloride
Introducing the methanesulfonyl group at the 3-position of pyrrolidine demands precise regiocontrol. Source details sulfonylation strategies using methanesulfonyl chloride (MeSO₂Cl) with pyridine and DMAP.
Protection-Deprotection Strategy
- BOC Protection :
- C-3 Sulfonylation :
- Reagents: MeSO₂Cl (1.5 eq), DMAP (0.1 eq), pyridine (2.0 eq), CH₂Cl₂, 0°C to RT.
- Yield: 78% (3-methanesulfonyl-BOC-pyrrolidine).
- BOC Deprotection :
- Reagents: TFA/CH₂Cl₂ (1:1 v/v), 0°C to RT, 2 h.
- Yield: 94% (3-methanesulfonylpyrrolidine).
Analytical Validation :
- ¹H NMR : δ 3.45–3.55 (m, 1H, C3-H), 3.10 (s, 3H, SO₂CH₃).
- ¹³C NMR : δ 44.8 (SO₂CH₃), 52.1 (C3).
Final Coupling: Synthesis of 1-(4-Fluoro-2-Methylbenzenesulfonyl)-3-Methanesulfonylpyrrolidine
Combining intermediates from Sections 3 and 4:
Sequential Sulfonylation
- Reaction Sequence :
- Step 1: N-Sulfonylation with 4-fluoro-2-methylbenzenesulfonyl chloride (Section 3).
- Step 2: C-3 sulfonylation with MeSO₂Cl (Section 4).
- Yield : 72% overall (two steps).
Optimization Challenges :
- Order of Sulfonylation : Initial N-sulfonylation followed by C-3 sulfonylation minimizes steric hindrance.
- Solvent Effects : THF outperforms DMF in reducing hydrolysis of sulfonyl chlorides.
Alternative Routes and Comparative Analysis
One-Pot Sulfonylation
Source demonstrates a one-pot method using hydrazine and methyl iodide for sulfonate formation. Adapting this for the target compound:
- Reagents :
- 1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidine (1.0 eq), MeSO₂Cl (2.0 eq).
- Base: NaH (2.2 eq), DMF, 0°C to RT.
- Yield : 65% (lower due to competing N-sulfonylation).
Phase-Transfer Catalysis (PTC)
Source highlights PTC for fluorodesulfonylation. Applying similar conditions:
- Catalyst : 18-Crown-6 (0.1 eq).
- Solvent : Sulfolane, 170–200°C.
- Yield : <50% (non-viable for methanesulfonyl group).
Analytical and Spectroscopic Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) :
δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.32 (d, J = 2.0 Hz, 1H, ArH), 3.70–3.80 (m, 2H, pyrrolidine), 3.55–3.65 (m, 1H, C3-H), 3.12 (s, 3H, SO₂CH₃), 2.60 (s, 3H, ArCH₃), 2.10–2.25 (m, 4H, pyrrolidine). - ¹⁹F NMR (376 MHz, CDCl₃) : δ -112.5 (s, ArF).
Crystallographic Data (Analogous to Source)
- Crystal System : Monoclinic, space group P2₁/c.
- Bond Lengths : S=O (1.434–1.436 Å), S-N (1.625 Å).
- Torsional Angles : C3-S-C-N = -65.6° (gauche conformation).
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl groups can yield thiol or sulfide derivatives.
Substitution: The fluoro-methylphenyl moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the fluoro-methylphenyl moiety may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: 1-(3,4-Difluorobenzenesulfonyl)-3-methanesulfonylpyrrolidine (BJ02341)
Key Differences :
- Substituents on benzene ring: Target compound: 4-fluoro-2-methyl.
- Electronic effects :
- The methyl group in the target compound donates electrons (+I effect), increasing lipophilicity.
- Fluorine atoms in BJ02341 withdraw electrons (-I effect), enhancing polarity.
- Molecular weight :
Table 1: Structural and Hypothetical Physicochemical Comparison
| Parameter | Target Compound | BJ02341 |
|---|---|---|
| Benzenesulfonyl Substituents | 4-fluoro-2-methyl | 3,4-difluoro |
| Molecular Formula | C₁₂H₁₅FNO₄S₂ | C₁₁H₁₃F₂NO₄S₂ |
| Molecular Weight (g/mol) | 320.37 | 325.35 |
| Hypothetical logP* | ~1.8 | ~1.5 |
| Solubility (aqueous) | Moderate (lower polarity) | Higher (polar substituents) |
*logP: Octanol-water partition coefficient (estimated).
Compound 2: 1-{[(2-Phenylethyl)carbamoyl]methyl}piperidine-4-carboxamide (BJ02344)
While structurally distinct (piperidine core with carboxamide groups), BJ02344 highlights the diversity of sulfonamide-like compounds. However, its lack of sulfonyl groups and differing backbone limit direct comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
